molecular formula C12H13FN4O B11746139 3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

3-[(4-fluorobenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11746139
M. Wt: 248.26 g/mol
InChI Key: QLTNCRRELBHHAW-UHFFFAOYSA-N
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Description

3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a fluorophenylmethyl group, a methyl group, and a carboxamide group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate halide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
  • 3-{[(4-bromophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
  • 3-{[(4-methylphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

3-{[(4-fluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorophenylmethyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C12H13FN4O

Molecular Weight

248.26 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13FN4O/c1-17-10(12(14)18)6-11(16-17)15-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3,(H2,14,18)(H,15,16)

InChI Key

QLTNCRRELBHHAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

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